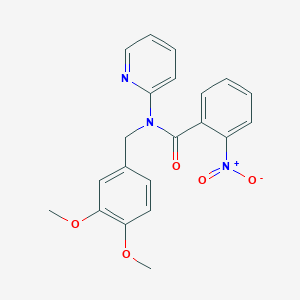![molecular formula C17H25ClN2O4S B11346027 1-[(4-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide](/img/structure/B11346027.png)
1-[(4-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[(4-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide est un composé organique appartenant à la classe des dérivés de la pipéridine. Ce composé est caractérisé par la présence d'un groupe 4-chlorobenzyl attaché à un groupe sulfonyle, qui est lui-même connecté à un cycle pipéridine substitué par un groupe carboxamide. La structure unique du composé en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 1-[(4-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pipéridine : À partir d'un précurseur approprié, le cycle pipéridine est synthétisé par des réactions de cyclisation.
Introduction du groupe 4-chlorobenzyl : Le groupe 4-chlorobenzyl est introduit par des réactions de substitution nucléophile.
Sulfonylation : Le groupe sulfonyle est ajouté en utilisant du chlorure de sulfonyle en présence d'une base.
Formation de la carboxamide : La dernière étape implique la formation du groupe carboxamide par des réactions d'amidation.
Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions réactionnelles et l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction.
Analyse Des Réactions Chimiques
Types de Réactions : Le 1-[(4-chlorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe 4-chlorobenzyl.
Réactifs et Conditions Courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux Produits :
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation des alcools ou amines correspondants.
Substitution : Formation de dérivés benzyliques substitués.
Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Investigé pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'Action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Composés Similaires :
- 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl
- Dérivés de la N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide
Unicité : Le this compound se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques. Sa structure permet des modifications chimiques diverses, ce qui en fait un composé polyvalent dans la recherche et les applications industrielles.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 1-[(4-Bromophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
- 1-[(4-Fluorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
- 1-[(4-Methylphenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Uniqueness: 1-[(4-Chlorophenyl)methanesulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the methanesulfonyl group and the piperidine ring also contributes to its distinct properties.
Propriétés
Formule moléculaire |
C17H25ClN2O4S |
|---|---|
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methylsulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H25ClN2O4S/c1-13(11-24-2)19-17(21)15-7-9-20(10-8-15)25(22,23)12-14-3-5-16(18)6-4-14/h3-6,13,15H,7-12H2,1-2H3,(H,19,21) |
Clé InChI |
IRIQYGKTGDYWEX-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-butyl-4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11345970.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-morpholinyl)ethanone](/img/structure/B11345974.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345976.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11345983.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11345985.png)

![4-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11345990.png)
![2-(3-ethoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclopentane]](/img/structure/B11345992.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11345993.png)
![5-fluoro-3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B11346001.png)
![5-fluoro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11346002.png)
![2-[1-(4-Chloro-3-methylphenoxy)ethyl]-6-fluoro-1H-benzimidazole](/img/structure/B11346009.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11346019.png)
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11346021.png)
